[5-Chloro-2-(ethylthio)phenyl]-hydrazine
Overview
Description
[5-Chloro-2-(ethylthio)phenyl]-hydrazine is a chemical compound with the molecular formula C8H11ClN2S and a molecular weight of 202.704 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a chlorine atom and an ethylthio group. It is used in various research applications, particularly in the fields of neurology and inflammation .
Preparation Methods
The synthesis of [5-Chloro-2-(ethylthio)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-(ethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
[5-Chloro-2-(ethylthio)phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
[5-Chloro-2-(ethylthio)phenyl]-hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(ethylthio)phenyl]-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, influencing various cellular processes .
Comparison with Similar Compounds
[5-Chloro-2-(ethylthio)phenyl]-hydrazine can be compared with other similar compounds, such as:
Hydrazine, [5-chloro-2-(methylthio)phenyl]-: This compound has a similar structure but with a methylthio group instead of an ethylthio group, which may result in different chemical and biological properties.
Hydrazine, [5-chloro-2-(propylthio)phenyl]-: The presence of a propylthio group in this compound can lead to variations in its reactivity and interactions with biological targets.
Hydrazine, [5-chloro-2-(butylthio)phenyl]-: The butylthio derivative may exhibit distinct physical and chemical characteristics compared to the ethylthio compound.
Properties
IUPAC Name |
(5-chloro-2-ethylsulfanylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c1-2-12-8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPOSPBQHMGYFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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